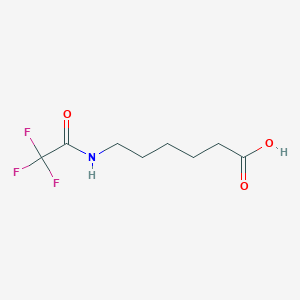
6-(N-Trifluoroacetyl)aminocaproic Acid
Cat. No. B015342
Key on ui cas rn:
407-91-0
M. Wt: 227.18 g/mol
InChI Key: FGUZMCXMRNWZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05068227
Procedure details


Ethyl trifluoroacetate (7.1 g, 50 mmole) is added with stirring to a suspension of 6-aminocaproic acid (I, 5.0 g, 40 mmole) in methanol (25 ml) and triethylamine (40 mmole) is added, with stirring. After stirring for 12 hours, by which time all the acid is in solution, the mixture is diluted with methylene chloride (100 ml) and made acidic (pH 1) with 1 N HCl. Saturated sodium chloride solution (90 ml) is then added and the lower layer is separated. The aqueous layer is extracted with methylene chloride (100 ml) and the two organic extracts are combined, dried over sodium sulfate and the solvents evaporated to afford 5.21 g of the desired acid II (Scheme I).






Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[NH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17].C(N(CC)CC)C.Cl.[Cl-].[Na+]>CO.C(Cl)Cl>[F:9][C:2]([F:1])([F:8])[C:3]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[O:5] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCCC(=O)O
|
|
Name
|
|
|
Quantity
|
40 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 12 hours, by which time all the acid
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the lower layer is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with methylene chloride (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)NCCCCCC(=O)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.21 g | |
| YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

